molecular formula C12H17N5OS4 B13814513 N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide

N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide

Cat. No.: B13814513
M. Wt: 375.6 g/mol
InChI Key: DKMKXPQHLNJBED-UVTDQMKNSA-N
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Description

N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors and reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes through its binding to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide is unique due to its specific combination of a cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin ring system and a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H17N5OS4

Molecular Weight

375.6 g/mol

IUPAC Name

N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C12H17N5OS4/c18-12(9-5-2-1-3-6-9)13-17-19-11-8-4-7-10(11)14-20-15-21-16-22-17/h4,7-9,15-16H,1-3,5-6H2,(H,13,18)/b14-10-

InChI Key

DKMKXPQHLNJBED-UVTDQMKNSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)NN2SC\3=CC=C/C3=N/SNSNS2

Canonical SMILES

C1CCC(CC1)C(=O)NN2SC3=CC=CC3=NSNSNS2

Origin of Product

United States

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